

Determining the Solubility of Morpholinoacetonitrile in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Morpholinoacetonitrile*

Cat. No.: *B1361388*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholinoacetonitrile (CAS RN: 5807-02-3), also known as N-Cyanomethylmorpholine, is a heterocyclic building block of interest in synthetic and medicinal chemistry.^{[1][2]} A thorough understanding of its solubility in various organic solvents is critical for its application in reaction chemistry, purification processes such as crystallization, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility behavior of **Morpholinoacetonitrile** and outlines detailed experimental protocols for the quantitative determination of its solubility in common organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document emphasizes the methodological approach to empower researchers to generate reliable and consistent solubility data.

Introduction to Morpholinoacetonitrile and its Physicochemical Properties

Morpholinoacetonitrile is a white to almost white crystalline powder with a molecular weight of 126.16 g/mol and a melting point of 62°C.^{[3][4][5]} Its chemical structure incorporates a polar morpholine ring and a nitrile group, which dictates its interaction with various solvents. The presence of both a hydrogen bond acceptor (the oxygen and nitrogen atoms of the morpholine

ring) and a polar nitrile group suggests a degree of solubility in polar solvents. The general principle of "like dissolves like" provides a foundational basis for predicting its solubility behavior.

Predicted Solubility Profile:

- Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble due to the potential for hydrogen bonding. Existing data qualitatively confirms its solubility in methanol.[1][3][4][5]
- Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane): Solubility is anticipated due to dipole-dipole interactions.
- Nonpolar Solvents (e.g., Toluene, Hexane): Limited solubility is expected due to the compound's overall polarity.

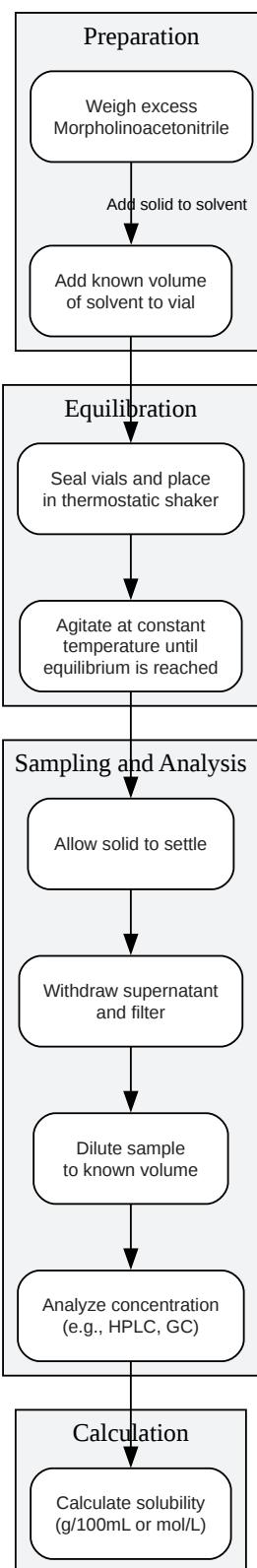
Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for **Morpholinoacetonitrile** in a range of common organic solvents is not widely available in published literature. The following table is provided for researchers to systematically record their experimentally determined solubility data.

Table 1: Experimental Solubility of **Morpholinoacetonitrile**

Solvent Classification	Solvent Name	Temperature (°C)	Solubility (g/100 mL)	Molar Solubility (mol/L)	Observations
Alcohols	Methanol				
Ethanol					
Isopropanol					
Ketones	Acetone				
Methyl Ethyl Ketone					
Esters	Ethyl Acetate				
Ethers	Tetrahydrofuran (THF)				
Diethyl Ether					
Halogenated	Dichloromethane				
Chloroform					
Aromatic Hydrocarbons	Toluene				
Aliphatic Hydrocarbons	n-Hexane				
Cyclohexane					
Amides	Dimethylformamide (DMF)				
Sulfoxides	Dimethyl Sulfoxide (DMSO)				

[Nitriles](#)[Acetonitrile](#)


Experimental Protocols for Solubility Determination

The following section details a standardized protocol for the quantitative determination of the solubility of **Morpholinoacetonitrile**. The shake-flask method is a reliable and widely used technique for determining thermodynamic solubility.[\[6\]](#)

Materials

- **Morpholinoacetonitrile** (purity >98%)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.1 mg)
- Vials with screw caps
- Thermostatic shaker or orbital shaker with temperature control
- Syringe filters (0.22 μm or 0.45 μm , compatible with the solvent)
- Syringes
- Volumetric flasks and pipettes
- Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Experimental Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **Morpholinoacetonitrile** to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
 - Accurately add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
- Sample Collection and Preparation:
 - Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the supernatant through a syringe filter into a clean, dry vial. This step is crucial to remove any undissolved microparticles.
 - Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
- Analysis:
 - Analyze the concentration of **Morpholinoacetonitrile** in the diluted solution using a pre-validated analytical method (e.g., HPLC-UV, GC-FID).

- Prepare a calibration curve using standard solutions of **Morpholinoacetonitrile** of known concentrations in the same solvent.
- Calculation of Solubility:
 - From the calibration curve, determine the concentration of the diluted sample.
 - Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
 - Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Safety Precautions

- **Morpholinoacetonitrile** is harmful if swallowed and causes serious eye irritation.[\[7\]](#)
- Always work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Consult the Safety Data Sheet (SDS) for **Morpholinoacetonitrile** and all solvents before use.

Conclusion

While published quantitative solubility data for **Morpholinoacetonitrile** is scarce, this guide provides the necessary framework for researchers to systematically and accurately determine its solubility in a wide range of common organic solvents. The provided experimental protocol, based on the reliable shake-flask method, will enable the generation of crucial physicochemical data to support the effective use of **Morpholinoacetonitrile** in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.ws [chem.ws]
- 2. 4-Morpholineacetonitrile | C6H10N2O | CID 22055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. filab.fr [filab.fr]
- 4. labsolu.ca [labsolu.ca]
- 5. MORPHOLINOACETONITRILE | 5807-02-3 [amp.chemicalbook.com]
- 6. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [Determining the Solubility of Morpholinoacetonitrile in Common Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361388#solubility-of-morpholinoacetonitrile-in-common-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com